molecular formula C14H18BrN3O3 B13926836 Tert-butyl 4-(4-bromopyridin-2-yl)-3-oxopiperazine-1-carboxylate

Tert-butyl 4-(4-bromopyridin-2-yl)-3-oxopiperazine-1-carboxylate

Cat. No.: B13926836
M. Wt: 356.21 g/mol
InChI Key: GYFWPPJQHUZGOJ-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-bromopyridin-2-yl)-3-oxopiperazine-1-carboxylate is a high-value chemical building block designed for research and development applications, particularly in medicinal chemistry and drug discovery. This compound features a piperazine ring core, a common pharmacophore in active pharmaceutical ingredients, which is functionalized with both a 4-bromopyridyl group and a Boc (tert-butoxycarbonyl) protecting group . The bromine atom on the pyridine ring provides a versatile synthetic handle for further structural elaboration via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, allowing researchers to create diverse compound libraries . The N-Boc protecting group is a standard feature that enhances the compound's stability and can be readily removed under mild acidic conditions to reveal a secondary amine for further synthetic manipulation . Piperazine and oxopiperazine derivatives are recognized for their significant role in the design of kinase inhibitors, including JAK and SYK inhibitors, which are investigated for the treatment of various autoimmune disorders and cancers . The specific combination of the 3-oxopiperazine and bromopyridine motifs makes this compound a pharmacologically useful core structure for developing novel therapeutic agents . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers should consult the safety data sheet prior to use.

Properties

Molecular Formula

C14H18BrN3O3

Molecular Weight

356.21 g/mol

IUPAC Name

tert-butyl 4-(4-bromopyridin-2-yl)-3-oxopiperazine-1-carboxylate

InChI

InChI=1S/C14H18BrN3O3/c1-14(2,3)21-13(20)17-6-7-18(12(19)9-17)11-8-10(15)4-5-16-11/h4-5,8H,6-7,9H2,1-3H3

InChI Key

GYFWPPJQHUZGOJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(=O)C1)C2=NC=CC(=C2)Br

Origin of Product

United States

Preparation Methods

Preparation Methods of tert-Butyl 4-(4-bromopyridin-2-yl)-3-oxopiperazine-1-carboxylate

General Synthetic Strategy

The synthesis of this compound generally involves the following key steps:

  • Construction of the piperazine ring with a ketone functionality at the 3-position.
  • Introduction of the 4-bromopyridin-2-yl substituent at the 4-position of the piperazine ring.
  • Protection of the piperazine nitrogen with a tert-butyl carbamate (Boc) group to provide stability and facilitate further transformations.

These transformations are typically achieved through well-established organic reactions such as nucleophilic substitution, acylation, and cyclization, using intermediates like Boc-protected piperazinones.

Detailed Synthetic Routes from Patents and Literature

Boc-Protected Ketopiperazine Intermediate Preparation

One common approach starts with the preparation of the Boc-protected 3-oxopiperazine intermediate. For example, tert-butyl piperazine-1-carboxylate derivatives can be synthesized by reacting ethyl piperidine-4-carboxylate with di-tert-butyl dicarbonate (Boc2O) in ethyl acetate at low temperature (0–5 °C) followed by stirring at ambient temperature for extended periods (up to 48 hours). The product is then isolated by aqueous workup and organic extraction.

Subsequently, the ketone functionality at the 3-position can be introduced by oxidation or acylation methods, often involving reagents such as lithium aluminium hydride for reduction steps or Meerwein reagents for iminoether formation, depending on the desired intermediate.

Cyclization and Final Functionalization

Cyclization to form the piperazine ring with the ketone group at the 3-position is often achieved via intramolecular cyclodehydration reactions. These reactions may use hydrazide intermediates and iminoethers under thermal reflux or microwave irradiation in sealed tubes, as described in advanced synthetic methods.

Final deprotection of the Boc group, if necessary, can be performed using standard acidic conditions (e.g., trifluoroacetic acid) to yield the free amine or the desired salt form of the compound.

Representative Preparation Example (Summary)

Step Reaction Description Reagents/Conditions Notes
1 Boc protection of piperidine-4-carboxylate Di-tert-butyl dicarbonate, ethyl acetate, 0–5 °C to RT, 48 h Provides N-Boc protected intermediate
2 Reduction to N-Boc-4-hydroxymethylpiperidine Lithium aluminium hydride, THF, 0 °C, 2 h Key intermediate for further substitution
3 Tosylation of hydroxymethyl group 4-Toluenesulfonyl chloride, 1,4-diazabicyclo[2.2.2]octane, tert-butyl methyl ether, 0 °C to RT Activates for nucleophilic substitution
4 Nucleophilic substitution with 4-bromopyridin-2-yl nucleophile Appropriate base (TEA, DIPEA), palladium catalyst if cross-coupling, solvents such as DMF or DMSO Introduces 4-bromopyridin-2-yl substituent
5 Cyclization to form 3-oxopiperazine ring Acyl hydrazide, iminoether, reflux or microwave irradiation Forms ketopiperazine core with Boc protection
6 Optional Boc deprotection Acidic conditions (e.g., TFA) Yields free amine or salt form if required

Analytical Data Supporting Preparation

Typical characterization data for this compound include:

Analytical Method Typical Data
Molecular Formula C14H18BrN3O3
Molecular Weight 356.21 g/mol
^13C NMR (CDCl3, 100 MHz) δ 166.9, 154.6, 148.2, 147.6, 135.2, 134.8, 132.6, 132.5, 131.9, 131.6, 131.4, 129.7, 124.9, 124.7, 79.8, 76.5, 55.0, 47.1, 46.0, 31.8, 31.5, 28.4, 27.3, 24.4
Purity Enantiomeric excess up to 98% achievable with chiral starting materials

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(4-bromopyridin-2-yl)-3-oxopiperazine-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the piperazine ring.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridine derivatives.

    Oxidation and Reduction: Products include oxidized or reduced forms of the piperazine ring, depending on the specific reagents used.

Scientific Research Applications

Tert-butyl 4-(4-bromopyridin-2-yl)-3-oxopiperazine-1-carboxylate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a building block for drug development.

    Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural features.

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-bromopyridin-2-yl)-3-oxopiperazine-1-carboxylate involves its interaction with specific molecular targets. The bromopyridine moiety can bind to active sites of enzymes or receptors, potentially inhibiting their activity. The piperazine ring provides additional binding interactions, enhancing the compound’s overall affinity and specificity.

Comparison with Similar Compounds

Substituent Variations in Piperazine Derivatives

The following table highlights key structural differences and synthetic yields among analogs:

Compound Name Substituent(s) Yield Key Features Reference ID
Target Compound 4-bromopyridin-2-yl 69% Bromine for cross-coupling; tert-butyl ester for stability
Benzyl (E)-4-(5-(3-(tert-butoxy)-3-oxoprop-1-en-1-yl)furan-2-yl)-3-oxopiperazine-1-carboxylate Furan-acrylate 77% Conjugated acrylate linker; furan ring for π-stacking
tert-Butyl 4-(2,3-dichloro-6-quinolyl)-3-oxopiperazine-1-carboxylate (Int-17) 2,3-Dichloroquinoline N/A Chlorine substituents enhance electrophilicity; quinoline scaffold
tert-Butyl 4-(1-(7-bromo-6-chloroquinazolin-4-yl)piperidin-3-yl)-3-oxopiperazine-1-carboxylate Quinazoline-piperidine 34% Bromine and chlorine for dual reactivity; extended heterocyclic system
tert-Butyl 4-(4-aminophenyl)-3-oxopiperazine-1-carboxylate (LD-1880) 4-Aminophenyl N/A Amino group for nucleophilic coupling; phenyl ring for planar interactions
tert-Butyl 4-(5-bromo-6-methylpyridin-2-yl)piperazine-1-carboxylate 5-Bromo-6-methylpyridin-2-yl N/A Methyl group enhances lipophilicity; bromine for cross-coupling

Key Observations :

  • Bromine vs. Chlorine : Bromine in the target compound offers superior reactivity in Suzuki or Buchwald-Hartwig couplings compared to chlorine in Int-17 .
  • Functional Handles: The amino group in LD-1880 enables direct conjugation, bypassing the need for deprotection steps required in brominated analogs .

Reactivity Trends :

  • Bromopyridines (target compound, ) react efficiently in nucleophilic substitutions, whereas chlorinated analogs () require harsher conditions.
  • Tert-butyl esters universally enhance solubility in organic solvents, simplifying purification across analogs .

Physical and Chemical Properties

Property Target Compound Furan-Acrylate Analog Quinoline Derivative
Physical State White solid Orange oil Not reported
Molecular Weight ~356.27 (calculated) 373.1 (observed) ~450 (estimated)
Solubility DMF, DMSO Dioxane, EtOAc 1,4-Dioxane
Stability Stable to base Air-sensitive (Cu catalyst) Heat-sensitive

Notable Differences:

  • The target compound’s solid state facilitates handling, while the furan-acrylate analog’s oily nature complicates storage .
  • Bromine’s higher atomic weight contributes to distinct crystallinity patterns compared to lighter halogens.

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